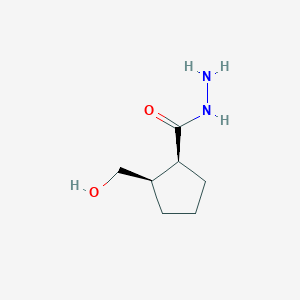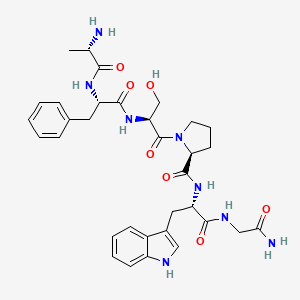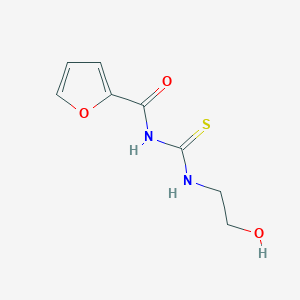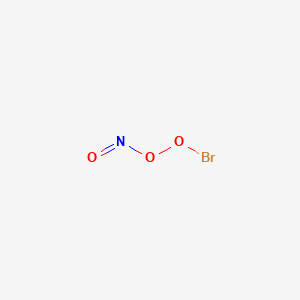
2,2',2''-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three 7-bromo-9,9-dipropyl-9H-fluorene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) typically involves a multi-step process. One common method includes the bromination of 9,9-dipropyl-9H-fluorene followed by a coupling reaction with benzene-1,3,5-triyl trihalide. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene moieties can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxy-substituted derivatives.
科学研究应用
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) involves its interaction with molecular targets through its electronic and steric properties. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in various applications. The pathways involved often include electron transfer processes and conformational changes that affect its reactivity and stability.
相似化合物的比较
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar in structure but with acetonitrile groups instead of fluorene moieties.
Benzene-1,3,5-triyl triformate: Contains formate groups instead of brominated fluorene groups.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is unique due to its combination of brominated fluorene groups and a central benzene core, providing distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and structural stability.
属性
CAS 编号 |
500224-48-6 |
|---|---|
分子式 |
C63H63Br3 |
分子量 |
1059.9 g/mol |
IUPAC 名称 |
2-[3,5-bis(7-bromo-9,9-dipropylfluoren-2-yl)phenyl]-7-bromo-9,9-dipropylfluorene |
InChI |
InChI=1S/C63H63Br3/c1-7-25-61(26-8-2)55-34-40(13-19-49(55)52-22-16-46(64)37-58(52)61)43-31-44(41-14-20-50-53-23-17-47(65)38-59(53)62(27-9-3,28-10-4)56(50)35-41)33-45(32-43)42-15-21-51-54-24-18-48(66)39-60(54)63(29-11-5,30-12-6)57(51)36-42/h13-24,31-39H,7-12,25-30H2,1-6H3 |
InChI 键 |
QAWREBVAAYUYPO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C6=C(C5(CCC)CCC)C=C(C=C6)Br)C7=CC8=C(C=C7)C9=C(C8(CCC)CCC)C=C(C=C9)Br)C2=C1C=C(C=C2)Br)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)




![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

